molecular formula C23H30N2O3 B11390698 N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11390698
M. Wt: 382.5 g/mol
InChI Key: SKURDGRHALRMIB-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a benzamide core, substituted with a dimethylamino group, an ethoxy group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an appropriate amine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the intermediate compound with oxolan-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine or ethoxy reagents in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant effects.

    4-Hydroxy-7-(trifluoromethyl)quinoline: A quinoline derivative with potential biological activity.

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-ethoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H30N2O3/c1-4-27-22-10-6-5-9-21(22)23(26)25(17-20-8-7-15-28-20)16-18-11-13-19(14-12-18)24(2)3/h5-6,9-14,20H,4,7-8,15-17H2,1-3H3

InChI Key

SKURDGRHALRMIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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